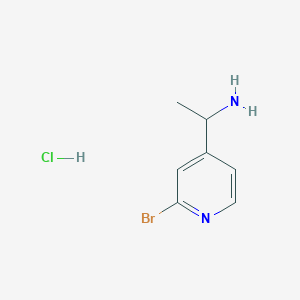![molecular formula C9H15NO5 B14787390 [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-2-azabicyclo[221]heptan-1-yl]methanol;oxalic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, N-hydroxyphthalimide esters for Minisci reactions, and various oxidizing and reducing agents for functional group transformations.
Major Products
The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized derivatives that can be further utilized in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol involves its interaction with molecular targets through its bicyclic structure and functional groups. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and chemical reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in the bicyclic ring and has similar structural properties.
Bicyclo[2.2.1]heptan-2-ol: This compound has a hydroxyl group at the 2-position and shares the bicyclic framework.
Uniqueness
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol is unique due to the presence of a nitrogen atom in the bicyclic ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions and reactivity compared to other bicyclic compounds.
Eigenschaften
Molekularformel |
C9H15NO5 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid |
InChI |
InChI=1S/C7H13NO.C2H2O4/c9-5-7-2-1-6(3-7)4-8-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6)/t6?,7-;/m0./s1 |
InChI-Schlüssel |
NEQYOPVRCWEPSH-JWOPXBRZSA-N |
Isomerische SMILES |
C1C[C@]2(CC1CN2)CO.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1CC2(CC1CN2)CO.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


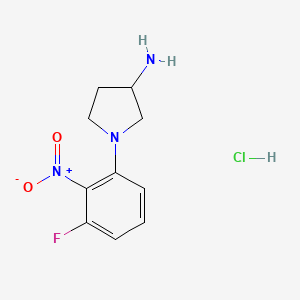

![N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B14787330.png)
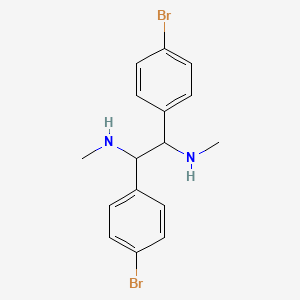
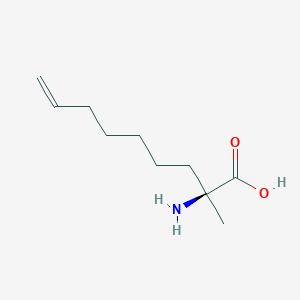
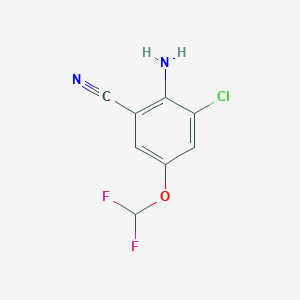
![2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787352.png)
![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)

![N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14787363.png)
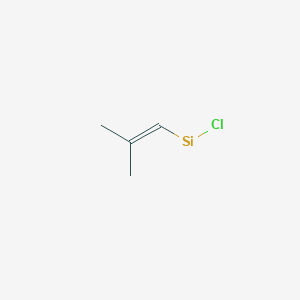
![Carbamic acid, N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14787367.png)
![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)
